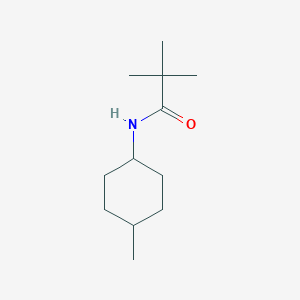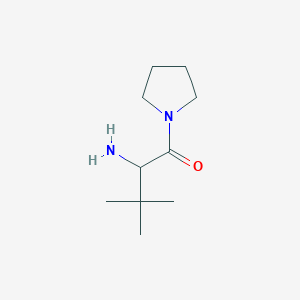
2,2-dimethyl-N-(4-methylcyclohexyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-N-(4-methylcyclohexyl)propanamide, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMMP is a colorless liquid that is soluble in organic solvents and has a melting point of -38°C. It is widely used in various research applications, including as a precursor for the synthesis of other chemical compounds and as a reagent in biochemical assays.
Wirkmechanismus
The mechanism of action of 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide is not fully understood, but it is believed to act as a cholinesterase inhibitor. 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide binds to the active site of cholinesterase enzymes, preventing the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can cause overstimulation of the nervous system.
Biochemical and Physiological Effects:
2,2-dimethyl-N-(4-methylcyclohexyl)propanamide has been shown to have significant effects on the nervous system, including the inhibition of cholinesterase enzymes and the overstimulation of acetylcholine receptors. This can lead to symptoms such as muscle weakness, tremors, and convulsions. 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide has also been shown to have toxic effects on the liver and kidneys, leading to organ damage and dysfunction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide in lab experiments is its high reactivity and specificity. 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide can be used to selectively target cholinesterase enzymes and other biomolecules, allowing for precise control of biochemical reactions. However, the toxic effects of 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide can also be a limitation, as high concentrations or prolonged exposure can lead to cell damage and death.
Zukünftige Richtungen
There are numerous future directions for research on 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide, including the development of new synthetic methods and the study of its effects on various biological systems. 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide has potential applications in the development of new drugs and therapies for various diseases, including Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanism of action of 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide involves the reaction of 4-methylcyclohexanone with tert-butylamine and formaldehyde. This reaction leads to the formation of the intermediate compound, which is then treated with hydrochloric acid to yield 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide. The synthesis of 2,2-dimethyl-N-(4-methylcyclohexyl)propanamide is a complex process that requires careful control of reaction conditions to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
2,2-dimethyl-N-(4-methylcyclohexyl)propanamide has numerous applications in scientific research, including as a precursor for the synthesis of various chemical compounds such as pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as a reagent in biochemical assays to study the properties and functions of enzymes and other biomolecules.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-(4-methylcyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-9-5-7-10(8-6-9)13-11(14)12(2,3)4/h9-10H,5-8H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILDBYKAWUATGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N-(4-methylcyclohexyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(5-chlorothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7500055.png)


![N-[(5-chlorothiophen-2-yl)methyl]-2-iodo-N-methylbenzamide](/img/structure/B7500071.png)



![3-[(2-Methyl-1,3-thiazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7500090.png)


![2-[3-(Hydroxymethyl)-1-adamantyl]ethanol](/img/structure/B7500102.png)